Cas no 100242-41-9 (6-Nonenoic acid,8-[(2S,2'R,3R,4'S,5S,5'R,7R,7'R,8R,9S,10'R)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-3-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-2,4,6-trimethyl-5-oxo-,(2S,4R,6E,8S)-)

6-Nonenoic acid,8-[(2S,2'R,3R,4'S,5S,5'R,7R,7'R,8R,9S,10'R)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-3-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-2,4,6-trimethyl-5-oxo-,(2S,4R,6E,8S)- structure
100242-41-9 structure
Product Name:6-Nonenoic acid,8-[(2S,2'R,3R,4'S,5S,5'R,7R,7'R,8R,9S,10'R)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-3-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-2,4,6-trimethyl-5-oxo-,(2S,4R,6E,8S)-
Numéro CAS:100242-41-9
Le MF:C47H78O14
Mégawatts:867.113836765289
CID:168619
PubChem ID:121232594
Update Time:2025-04-19

6-Nonenoic acid,8-[(2S,2'R,3R,4'S,5S,5'R,7R,7'R,8R,9S,10'R)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-3-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-2,4,6-trimethyl-5-oxo-,(2S,4R,6E,8S)- Propriétés chimiques et physiques

Nom et identifiant

    • 6-Nonenoic acid,8-[(2S,2'R,3R,4'S,5S,5'R,7R,7'R,8R,9S,10'R)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-3-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-2,4,6-trimethyl-5-oxo-,(2S,4R,6E,8S)-
    • endusamycin
    • (2S,4R,6E,8S)-8-[(2S,2'R,3R,4'S,5S,7R,7'R,8R,9S,10'R)-9-hydroxy-2'-[(2R,3R,5S,6S)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyltetrahydro-2H-pyran-2-yl]-3-{[(2S,5S,6R)-5-methoxy-6-methyltetrahydro-2H-pyran-2-yl]oxy}-2,4',8,10'-tetramethyl-2,7'-bi(1,6-dioxaspiro[4.5]decan)-7-yl]-2,
    • CP 63517
    • Dianemycin, 19-de((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-15-((tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl)oxy)-, (15(2S,5S,6R))-
    • CP-63517
    • Q27293800
    • XE5GN2P1IT
    • 100242-41-9
    • UNII-XE5GN2P1IT
    • (E,2S,4R,8S)-8-[(2S,3R,5S,7S,8R,9R)-7-hydroxy-2-[(2R,4S,5R,6R,9R)-2-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-4,6-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-[(2S,5S,6R)-5-methoxy-6-methyloxan-2-yl]oxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-2,4,6-trimethyl-5-oxonon-6-enoic acid
    • Piscine à noyau: 1S/C47H78O14/c1-24(40(50)25(2)18-28(5)43(51)52)17-26(3)41-32(9)34(49)21-45(59-41)22-38(56-39-16-14-35(54-12)33(10)55-39)44(11,61-45)37-15-13-29(6)47(58-37)31(8)20-36(57-47)42-27(4)19-30(7)46(53,23-48)60-42/h17,25-39,41-42,48-49,53H,13-16,18-23H2,1-12H3,(H,51,52)/b24-17+/t25-,26+,27+,28+,29-,30-,31+,32-,33-,34+,35+,36-,37-,38-,39+,41-,42+,44-,45+,46+,47-/m1/s1
    • La clé Inchi: IXZQKHXEQYZXTP-RATZTJMHSA-N
    • Sourire: O1[C@H](CC[C@@H](C)[C@@]21[C@@H](C)C[C@H]([C@@H]1[C@@H](C)C[C@@H](C)[C@@](CO)(O)O1)O2)[C@]1(C)[C@@H](C[C@]2(C[C@@H]([C@@H](C)[C@@H]([C@H](/C=C(\C)/C([C@H](C)C[C@@H](C(=O)O)C)=O)C)O2)O)O1)O[C@H]1CC[C@@H]([C@@H](C)O1)OC

Propriétés calculées

  • Qualité précise: 866.53934
  • Masse isotopique unique: 866.539157
  • Comptage atomique isotopique: 0
  • Nombre de donneurs de liaisons hydrogène: 4
  • Nombre de récepteurs de liaison hydrogène: 14
  • Comptage des atomes lourds: 61
  • Nombre de liaisons rotatives: 13
  • Complexité: 1570
  • Nombre d'unités de liaison covalente: 1
  • Nombre de stéréocentres atomiques définis: 20
  • Nombre non défini de stéréocentres atomiques: 1
  • Nombre de centres stéréoscopiques d'obligations fixes: 1
  • Nombre indéfini de centres stéréoscopiques bond: 0
  • Surface topologique des pôles: 189
  • Le xlogp3: 5.8

Propriétés expérimentales

  • Dense: 1.21
  • Point d'ébullition: 910.3°Cat760mmHg
  • Point d'éclair: 256.4°C
  • Indice de réfraction: 1.549
  • Le PSA: 188.9
  • Le LogP: 6.14960

6-Nonenoic acid,8-[(2S,2'R,3R,4'S,5S,5'R,7R,7'R,8R,9S,10'R)-9-hydroxy-2,4',8,10'-tetramethyl-2'-[(2S,3S,5R,6R)-tetrahydro-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyl-2H-pyran-2-yl]-3-[[(2S,5S,6R)-tetrahydro-5-methoxy-6-methyl-2H-pyran-2-yl]oxy][2,7'-bi-1,6-dioxaspiro[4.5]dec]-7-yl]-2,4,6-trimethyl-5-oxo-,(2S,4R,6E,8S)- Littérature connexe

Fournisseurs recommandés
SunaTech Inc.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
SunaTech Inc.
Shanghai Jinhuan Chemical CO., LTD.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Jinhuan Chemical CO., LTD.
Handan Zechi Trading Co., Ltd
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Lot
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Hunan Well Medicine Synthesis Technology Co., Ltd.
Membre gold
Audited Supplier Fournisseurs audités
Fournisseur de Chine
Réactif
Hunan Well Medicine Synthesis Technology Co., Ltd.